sulfo-SPDB-DM4
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Overview
Description
Sulfo-SPDB-DM4 is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a sulfo-SPDB linker and a cytotoxic payload, DM4. The sulfo-SPDB linker is a cleavable linker that enhances the solubility and stability of the ADC, while DM4 is a potent cytotoxic agent that disrupts microtubule dynamics, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-SPDB-DM4 involves the conjugation of the sulfo-SPDB linker to the DM4 payload. The sulfo-SPDB linker is synthesized by reacting 1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxo-4-(pyridin-2-yldisulfanyl)butane-2-sulfonic acid with DM4, which is a derivative of maytansine. The reaction typically occurs under mild conditions, with the formation of a disulfide bond between the linker and the payload .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of the linker and payload, followed by their conjugation. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SPDB-DM4 undergoes several types of chemical reactions, including:
Reduction: The disulfide bond in the sulfo-SPDB linker can be reduced to release the DM4 payload.
Substitution: The sulfo-SPDB linker can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Reducing Agents: Common reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond in the linker.
Nucleophiles: Nucleophiles such as amines and thiols can react with the sulfo-SPDB linker to form new conjugates.
Major Products
The major products formed from these reactions include the free DM4 payload and various derivatives of the sulfo-SPDB linker .
Scientific Research Applications
Sulfo-SPDB-DM4 has a wide range of scientific research applications, particularly in the field of targeted cancer therapy. It is used in the development of ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells while sparing healthy tissues. This targeted approach enhances the efficacy and reduces the side effects of chemotherapy .
In addition to its use in cancer therapy, this compound is also employed in research related to drug delivery systems, molecular biology, and bioconjugation techniques. Its ability to form stable conjugates with antibodies and other biomolecules makes it a valuable tool in various scientific disciplines .
Mechanism of Action
The mechanism of action of sulfo-SPDB-DM4 involves the targeted delivery of the DM4 payload to cancer cells. The sulfo-SPDB linker facilitates the attachment of DM4 to an antibody that specifically binds to a tumor-associated antigen. Upon binding to the antigen, the ADC is internalized by the cancer cell, and the disulfide bond in the linker is cleaved, releasing the DM4 payload. DM4 then binds to tubulin and disrupts microtubule assembly, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Sulfo-SPDB-DM4 is unique in its combination of a cleavable sulfo-SPDB linker and the potent DM4 payload. Compared to other ADC linkers such as SPDB and MCC, this compound exhibits improved solubility and stability, making it more effective in overcoming multidrug resistance in cancer cells .
Similar Compounds
SPDB-DM4: Similar to this compound but lacks the sulfonate group, resulting in lower solubility and stability.
MCC-DM1: Uses a non-cleavable linker and a different cytotoxic payload, DM1, which has a different mechanism of action
This compound’s unique properties make it a valuable compound in the development of next-generation ADCs for targeted cancer therapy.
Properties
IUPAC Name |
4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJLJPQSHWOFQD-KRXLDPNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O17S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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